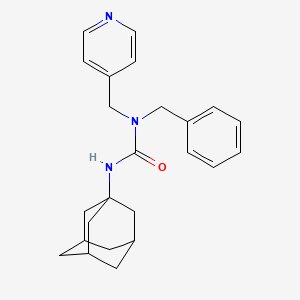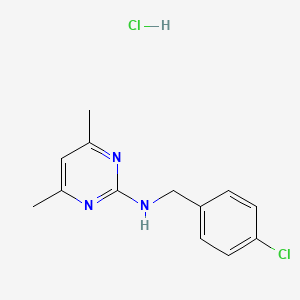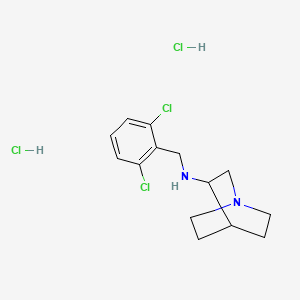![molecular formula C20H20Cl2N2O B4171567 {3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4171567.png)
{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
Overview
Description
“{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C20H19ClN2O . It is a derivative of benzylamine, which is an organic compound consisting of a benzene ring substituted with an amine functional group .
Synthesis Analysis
The synthesis of benzylic amines like “{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” can be achieved through various methods. One common method is the amination (arylation) of aromatic aldehydes . This process involves the use of 2-amino-2-phenylpropanoate salts as the amine source, and the aromatic aldehydes undergo an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines .
Molecular Structure Analysis
The molecular structure of “{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” can be represented by the InChI code: 1S/C14H11ClO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17) . This indicates that the compound contains a benzene ring with a chlorobenzyl group and a pyridinylmethylamine group attached to it .
Chemical Reactions Analysis
Benzylic amines like “{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” can undergo various chemical reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 262.69 .
Mechanism of Action
The mechanism of action of “{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride” is not explicitly mentioned in the search results. However, benzylic amines are known to be involved in various chemical reactions, including oxidation and reduction .
properties
IUPAC Name |
N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-20-7-2-1-5-18(20)15-24-19-6-3-4-17(12-19)14-23-13-16-8-10-22-11-9-16;/h1-12,23H,13-15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPKZXPXDLFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=NC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenyl)thio]-4-methoxy-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4171489.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4171496.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)

![2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4171525.png)

amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)
![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide](/img/structure/B4171543.png)

![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4171574.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4171584.png)